molecular formula C11H16BrN B13963038 (R)-1-(4-bromophenyl)pentylamine CAS No. 1228542-91-3

(R)-1-(4-bromophenyl)pentylamine

Cat. No.: B13963038
CAS No.: 1228542-91-3
M. Wt: 242.16 g/mol
InChI Key: XWMATEXNOIDDRI-LLVKDONJSA-N
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Description

Significance of Chiral Amines in Asymmetric Synthesis

Chiral amines are indispensable tools in the realm of asymmetric synthesis, the branch of chemistry focused on the selective production of a single enantiomer of a chiral molecule. Enantiomers, being non-superimposable mirror images, can exhibit profoundly different biological activities. Consequently, the ability to synthesize enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry, where one enantiomer of a drug may be therapeutic while the other is inactive or even harmful. nih.gov

The significance of chiral amines stems from their versatile roles:

Chiral Auxiliaries: A chiral amine can be temporarily attached to an achiral substrate to guide a subsequent chemical transformation, inducing stereoselectivity. After the desired stereocenter is created, the amine auxiliary is cleaved.

Chiral Catalysts: In a more efficient approach, chiral amines or their derivatives can act as catalysts, influencing the stereochemical outcome of a reaction in sub-stoichiometric amounts. wiley.com This includes their use in organocatalysis, where the amine itself is the catalyst, and as chiral ligands for metal-based catalysts. nih.gov

Resolving Agents: Chiral amines are widely used to separate racemic mixtures. By reacting a racemic acid with an enantiomerically pure amine, a pair of diastereomeric salts is formed. These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization.

Synthetic Building Blocks: They are crucial starting materials for the synthesis of a vast number of biologically active molecules, including many FDA-approved drugs. nih.govwiley.comnih.gov

The development of novel chiral amines continues to be a vibrant area of research, as new structures can offer unique reactivity and selectivity in asymmetric transformations. rsc.org

Overview of Brominated Organic Compounds in Synthetic Strategies

The presence of a bromine atom on the phenyl ring of (R)-1-(4-bromophenyl)pentylamine is of significant synthetic utility. Brominated organic compounds, particularly aryl bromides, are versatile intermediates in organic synthesis. mdpi.com The carbon-bromine bond provides a reactive handle for a wide array of chemical transformations, making it a cornerstone of modern cross-coupling chemistry.

Key applications of brominated organic compounds include:

Cross-Coupling Reactions: Aryl bromides are common substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler precursors.

Grignard Reagents: Aryl bromides can be readily converted into Grignard reagents (organomagnesium compounds) by reaction with magnesium metal. These powerful nucleophiles are used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.

Lithiation: The bromine atom can be exchanged for a lithium atom using organolithium reagents, creating highly reactive aryllithium species that are valuable in synthesis.

The bromine atom's electronic properties can also influence the reactivity of the aromatic ring. Its introduction into a molecule like this compound provides a strategic site for further molecular elaboration, allowing chemists to build more complex structures from this chiral scaffold. mdpi.com

Historical Context of this compound within Academic Research

A thorough review of prominent academic literature and chemical databases reveals a notable scarcity of research focused specifically on this compound. Unlike its more studied, shorter-chain analog, (R)-1-(4-bromophenyl)ethylamine, the pentylamine derivative does not feature prominently in historical or foundational papers on asymmetric synthesis or catalysis.

This absence suggests that this compound has not been a primary subject of academic investigation as a standalone catalyst or widely used resolving agent. It is plausible that the compound has been synthesized and utilized in more niche, specialized applications, such as an intermediate in multi-step syntheses within medicinal chemistry programs, where the synthetic details are often proprietary or documented in patents rather than peer-reviewed journals. The synthesis of such a compound would likely follow established methodologies for producing chiral amines, such as the asymmetric reductive amination of 4-bromoacetophenone derivatives or the resolution of the corresponding racemic amine.

Current Research Landscape and Gaps Pertaining to the Compound

The current research landscape for this compound is characterized by a significant information gap. There is a lack of publicly available data regarding its specific synthetic protocols, detailed characterization (such as NMR or crystallographic data), and applications. Commercial availability is limited, further indicating its status as a specialty chemical rather than a common laboratory reagent.

The primary gap in the research is the absence of studies evaluating its potential in key areas where chiral amines excel. For instance:

Asymmetric Catalysis: Its efficacy as an organocatalyst or as a chiral ligand for metal-catalyzed reactions has not been reported. The interplay between the stereocenter, the pentyl group, and the bromophenyl moiety could offer unique steric and electronic properties, but this potential remains unexplored.

Material Science: Chiral molecules are increasingly used in the development of advanced materials with specific optical or electronic properties. The potential of this compound as a building block for such materials is unknown.

Pharmaceutical Scaffolding: While it possesses features common to pharmaceutical intermediates (a chiral center and a reactive handle for cross-coupling), its use in the development of new drug candidates has not been documented in the academic literature.

Due to the noted gap in the academic literature, detailed research findings and specific datasets for this compound are not available. Therefore, data tables for physical, chemical, or crystallographic properties for this specific compound cannot be provided without resorting to speculation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1228542-91-3

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

(1R)-1-(4-bromophenyl)pentan-1-amine

InChI

InChI=1S/C11H16BrN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m1/s1

InChI Key

XWMATEXNOIDDRI-LLVKDONJSA-N

Isomeric SMILES

CCCC[C@H](C1=CC=C(C=C1)Br)N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)Br)N

Origin of Product

United States

Asymmetric Synthetic Methodologies for R 1 4 Bromophenyl Pentylamine

Chemoenzymatic Approaches to Enantioselective Synthesis

Chemoenzymatic methods, which combine the selectivity of biological catalysts with traditional chemical reactions, offer powerful pathways to enantiomerically pure compounds like (R)-1-(4-bromophenyl)pentylamine. nih.gov These strategies are particularly valued for their high selectivity and operation under mild reaction conditions. nih.gov

Biocatalytic Reductions for Prochiral Precursor Transformation

The asymmetric reduction of a prochiral ketone, 1-(4-bromophenyl)pentan-1-one, is a direct and atom-economical approach to furnishing the desired chiral amine. This transformation is typically achieved using ketoreductases (KREDs) or other oxidoreductases that deliver a hydride to one face of the ketone, thereby establishing the stereocenter. Engineered imine reductases (IREDs), a class of enzymes discovered around 2011, are also capable of catalyzing the asymmetric reduction of imines to the corresponding amines. nih.gov A subclass known as reductive aminases (RedAms) can even facilitate the direct reductive amination of a ketone to form the asymmetric amine. nih.gov

While specific examples detailing the biocatalytic reduction of 1-(4-bromophenyl)pentan-1-one to this compound are not prevalent in the surveyed literature, the general applicability of this method is well-established for analogous substrates. The process typically involves the use of a whole-cell biocatalyst or an isolated enzyme, often with a cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol (B130326) and a corresponding alcohol dehydrogenase) to ensure catalytic turnover. The selection of the enzyme is critical and is often guided by screening a library of diverse biocatalysts to identify one with the desired stereoselectivity and activity towards the specific substrate.

Enzymatic Resolution Techniques for Enantiomeric Separation

Enzymatic kinetic resolution is a widely employed and effective method for separating a racemic mixture of 1-(4-bromophenyl)pentylamine into its constituent enantiomers. This technique relies on the ability of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the amine at a faster rate than the other, allowing for the separation of the unreacted enantiomer from the acylated product.

Lipases, such as Candida antarctica lipase B (CAL-B), are frequently used for this purpose due to their broad substrate scope and high enantioselectivity. researchgate.netcsic.es The resolution of racemic phenylethylamines structurally related to the target compound has been successfully demonstrated using CAL-B with an acyl donor like ethyl methoxyacetate. researchgate.netcsic.es In these resolutions, the (R)-enantiomer of the amine is often acylated by the enzyme, leaving the (S)-enantiomer unreacted. The resulting amide and the unreacted amine can then be separated by conventional methods.

The following table illustrates the typical outcomes for the enzymatic resolution of related phenylethylamines, which serves as a model for the resolution of 1-(4-bromophenyl)pentylamine.

EntrySubstrateAcyl DonorEnzymeConversion (%)(S)-Amine Yield (%)(S)-Amine ee (%)(R)-Amide Yield (%)(R)-Amide ee (%)
11-PhenylethylamineEthyl MethoxyacetateCAL-B5045>994898
21-(4-Methylphenyl)ethylamineEthyl MethoxyacetateCAL-B5243>995097
31-(4-Chlorophenyl)ethylamineEthyl MethoxyacetateCAL-B5146>994998

Data is representative of enzymatic resolutions of analogous compounds and serves as a model.

Organocatalytic Strategies for Chiral Induction

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals.

Asymmetric Hydrogenation Pathways

The asymmetric hydrogenation of a suitable prochiral enamine or imine precursor derived from 1-(4-bromophenyl)pentan-1-one represents a direct route to this compound. This transformation can be catalyzed by chiral Brønsted acids. These catalysts activate the imine for reduction by a hydrogen donor, such as a Hantzsch ester, and control the facial selectivity of the hydride transfer. While the direct application to the specific target amine is not extensively documented in the provided search results, the general principle is a cornerstone of asymmetric organocatalysis. mcgill.ca

Chiral Brønsted Acid Catalyzed Routes

Chiral Brønsted acids, such as phosphoric acids derived from BINOL, are effective catalysts for a variety of enantioselective transformations, including the synthesis of chiral amines. rsc.orgnih.govnih.govresearchgate.net One potential route involves the asymmetric addition of a nucleophile to an imine derived from 4-bromobenzaldehyde (B125591) and a suitable pentylating agent, catalyzed by a chiral Brønsted acid. The catalyst protonates and activates the imine, and its chiral environment directs the approach of the nucleophile to create the desired stereocenter. The specific application of this methodology to the synthesis of this compound would depend on the development of a suitable reaction protocol and the identification of an optimal catalyst and set of reaction conditions.

Metal-Mediated Asymmetric Synthesis

Transition metal catalysis is a dominant and versatile strategy for asymmetric synthesis, offering high efficiency and enantioselectivity. The asymmetric hydrogenation of prochiral imines or enamines is a prominent metal-catalyzed route to chiral amines. researchgate.netresearchgate.netlookchem.comtaylorandfrancis.com Catalysts for this transformation are typically complexes of rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands. These catalysts activate molecular hydrogen and deliver it stereoselectively to the C=N double bond of the substrate.

For the synthesis of this compound, a hypothetical metal-mediated asymmetric hydrogenation would involve the preparation of the corresponding imine, N-(1-(4-bromophenyl)pentylidene)amine, followed by hydrogenation in the presence of a chiral metal catalyst. The choice of metal, ligand, and reaction conditions would be crucial for achieving high conversion and enantioselectivity. The table below outlines representative catalyst systems used for the asymmetric hydrogenation of related imines.

EntrySubstrateCatalystLigandSolventH₂ Pressure (atm)Temperature (°C)Conversion (%)ee (%)
1N-Benzylidene-aniline[Rh(COD)Cl]₂(R)-BINAPToluene5025>9592 (R)
2N-(1-Phenylethylidene)anilineRu(OAc)₂((S)-BINAP)(S)-BINAPMethanol10050>9998 (S)
3N-(1-(4-Methoxyphenyl)ethylidene)benzylamine[Ir(COD)Cl]₂(R,R)-f-spiroPhosTHF60609895 (R)

Data is representative of metal-mediated asymmetric hydrogenations of analogous imines and serves as a model.

Transition Metal Catalyzed Enantioselective Reactions

Transition metal catalysis stands as a powerful tool for the enantioselective synthesis of chiral amines. These methods often involve the asymmetric reduction of a prochiral precursor, such as an imine or ketone, or the cross-coupling of a racemic starting material with a nucleophile.

One prominent approach is the nickel-catalyzed enantioconvergent substitution reaction, which can transform a racemic mixture of alkyl halides into a single, enantioenriched amine derivative nih.gov. In the context of synthesizing this compound, a hypothetical pathway could involve the reaction of a racemic 1-halo-1-(4-bromophenyl)pentane with an amine source in the presence of a nickel catalyst bearing a chiral ligand. The chiral ligand creates a specific three-dimensional environment around the metal center, which preferentially catalyzes the reaction of one enantiomer of the starting material to form the (R)-amine.

Another viable strategy is the asymmetric reductive amination of 4-bromophenyl pentan-2-one. This one-pot reaction involves the condensation of the ketone with an ammonia (B1221849) source to form a prochiral imine intermediate, which is then asymmetrically reduced by a chiral catalyst. Catalysts for such transformations are often based on iridium, rhodium, or ruthenium complexed with chiral phosphine ligands dntb.gov.uapku.edu.cn. The success of this method hinges on the ability of the chiral catalyst to effectively differentiate between the two faces of the imine, leading to a high enantiomeric excess (e.e.) of the desired (R)-amine.

Table 1: Hypothetical Transition Metal-Catalyzed Asymmetric Synthesis of this compound

PrecursorCatalyst SystemReaction TypePotential Chiral LigandExpected Outcome
Racemic 1-halo-1-(4-bromophenyl)pentaneNickel(II) complexEnantioconvergent Cross-CouplingChiral Diamine or Phosphine LigandHigh yield, high e.e. of this compound
4-Bromophenyl pentan-2-oneIridium or Rhodium complex with H₂Asymmetric Reductive AminationChiral Bisphosphine (e.g., BINAP)High yield, high e.e. of this compound

Ligand Design for Stereocontrol in Metal Catalysis

The efficacy of transition metal-catalyzed enantioselective reactions is critically dependent on the structure of the chiral ligand. These ligands, which are themselves chiral molecules, coordinate to the metal center and create a chiral pocket that directs the stereochemical outcome of the reaction mit.edu. The design of these ligands is a field of intense research, with the goal of achieving perfect stereocontrol (100% e.e.) and high catalytic turnover numbers.

For the synthesis of this compound, ligands with C₂-symmetry, such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have proven effective in similar asymmetric reductions and couplings. The specific steric and electronic properties of the ligand can be fine-tuned to optimize the enantioselectivity for a particular substrate. Planar chiral ligands, such as those derived from ferrocene, also represent a class of privileged ligands in asymmetric catalysis researchgate.net. The interaction between the substrate and the chiral ligand-metal complex during the key stereodetermining step is what ultimately dictates the enantiomeric purity of the final product.

Table 2: Examples of Chiral Ligands for Asymmetric Catalysis

Ligand ClassExample LigandMetal Commonly Used WithTypical Application
Chiral Bisphosphines(R)-BINAPRhodium, Ruthenium, IridiumAsymmetric Hydrogenation, Reductive Amination
Chiral Diamines(R,R)-DPENRhodium, IridiumAsymmetric Transfer Hydrogenation
Planar Chiral Ligands(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphineNickel, PalladiumAsymmetric Cross-Coupling

Classical Resolution and Derivatization Approaches

Classical resolution remains a widely used and robust method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture into its constituent enantiomers.

Chiral Auxiliary-Mediated Synthesis of Precursors

An alternative strategy involves the use of a chiral auxiliary. In this approach, a prochiral precursor to the amine is first reacted with a chiral auxiliary to form a diastereomeric intermediate nih.gov. The stereocenter on the auxiliary then directs a subsequent chemical transformation to create the new chiral center in the desired configuration.

For the synthesis of this compound, one could envision reacting 4-bromophenyl pentan-2-one with a chiral amine, such as (R)-phenylglycinol, to form a chiral imine or enamine. The subsequent reduction of this diastereomeric intermediate, for example with a standard reducing agent like sodium borohydride, would proceed with facial selectivity dictated by the chiral auxiliary thieme-connect.de. Finally, the chiral auxiliary is cleaved from the resulting amine, yielding the enantiomerically enriched this compound. The success of this method depends on the ability of the chiral auxiliary to induce a high degree of diastereoselectivity in the key bond-forming step.

Stereochemical Purity and Control in R 1 4 Bromophenyl Pentylamine Synthesis

Enantiomeric Excess Determination Methodologies

The determination of enantiomeric excess (e.e.) is a quantitative measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. Several chromatographic and spectroscopic methods are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.

The choice of the chiral stationary phase is crucial for achieving successful enantioseparation. For primary amines like 1-(4-bromophenyl)pentylamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. These CSPs, for instance, amylose tris(5-chloro-2-methylphenylcarbamate), can provide the necessary chiral recognition to resolve the enantiomers. researchgate.net The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropyl alcohol with a small amount of an amine additive like diethylamine (B46881), is optimized to achieve baseline separation. researchgate.net

A typical analytical method would involve dissolving a sample of 1-(4-bromophenyl)pentylamine in the mobile phase and injecting it into the HPLC system. The separated enantiomers are detected by a UV detector, and the area under each peak is integrated. The enantiomeric excess is then calculated using the formula:

e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

For instance, a study on a similar compound, 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide, demonstrated successful enantiomeric separation on an amylose-based chiral column, achieving distinct retention times for the (R) and (S) enantiomers. researchgate.net Another example involves the separation of β-amino-β-(4-bromophenyl) propionic acid enantiomers on a (R,R) Whelk-O1 chiral column, which is a "hybrid" pi-electron acceptor-donor CSP. tsijournals.com This method achieved a resolution greater than 2.5, indicating excellent separation. tsijournals.com

Table 1: Illustrative Chiral HPLC Parameters for Amine Separation

ParameterCondition
Chiral Stationary Phase Amylose or Cellulose-based (e.g., Chiralpak® series)
Mobile Phase n-Hexane/Isopropyl Alcohol/Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 220-230 nm
Column Temperature 25 °C

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another valuable technique for determining the enantiomeric purity of volatile amines or their derivatives. Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with the CSP.

For GC analysis, derivatization of the amine group is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetyl or heptafluorobutyryl groups. The resulting diastereomeric derivatives can then be separated on a standard achiral column, or the underivatized amine can be analyzed directly on a chiral GC column.

Cyclodextrin-based CSPs are widely used in chiral GC. These cyclic oligosaccharides have a chiral cavity that can include one of the enantiomers more strongly than the other, leading to separation. The choice of the specific cyclodextrin (B1172386) derivative and the operating conditions, such as temperature programming, are critical for achieving resolution. While direct GC analysis of underivatized primary amines can be challenging due to their polarity and potential for peak tailing, specialized columns and techniques can overcome these issues. gcms.cz

Table 2: Representative Chiral GC Conditions

ParameterCondition
Chiral Stationary Phase Cyclodextrin-based (e.g., Rt-βDEX)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Temperature Program Optimized gradient (e.g., 100 °C to 200 °C)
Detector Flame Ionization Detector (FID)

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess through the use of chiral shift reagents (CSRs). These are typically lanthanide complexes that can reversibly bind to the analyte. libretexts.org

When a chiral molecule like (R)-1-(4-bromophenyl)pentylamine interacts with a chiral, non-racemic shift reagent, it forms two transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, which can lead to the separation of NMR signals for the two enantiomers. The integration of these separated signals allows for the direct quantification of the enantiomeric ratio.

Commonly used chiral shift reagents include lanthanide complexes of camphor-derived ligands, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). The addition of the CSR to a solution of the amine in an appropriate NMR solvent (e.g., CDCl₃) induces chemical shift differences between the corresponding protons of the (R) and (S) enantiomers. libretexts.org The magnitude of this separation depends on the concentration of the CSR and the specific protons being observed. nih.gov

Table 3: NMR with Chiral Shift Reagent - Key Aspects

AspectDescription
Chiral Shift Reagent Lanthanide complexes (e.g., Eu(hfc)₃)
Solvent Deuterated chloroform (B151607) (CDCl₃) or other suitable solvent
Observation Separation of proton or carbon signals for each enantiomer
Quantification Integration of the separated signals

Absolute Configuration Determination Techniques

While enantiomeric excess determination quantifies the purity, it does not establish which enantiomer is which. The absolute configuration, the actual three-dimensional arrangement of atoms in a chiral molecule, is determined using chiroptical spectroscopic methods.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. A VCD spectrum provides a unique fingerprint of the absolute configuration of a molecule.

To determine the absolute configuration of this compound using VCD, an experimental VCD spectrum is recorded. This spectrum is then compared to a theoretically predicted VCD spectrum. The theoretical spectrum is calculated using quantum chemical methods, such as density functional theory (DFT), for a known configuration (e.g., the R-enantiomer). A good match between the experimental and the calculated spectrum for the (R)-configuration confirms the absolute stereochemistry of the sample. For instance, the VCD spectrum of the R-enantiomer of a similar compound, 1-(4-bromophenyl)-ethylamine, was measured in a DMSO-d6 solution. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is another powerful chiroptical technique used to determine the absolute configuration of chiral molecules containing a chromophore. ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. frontiersin.org

Similar to VCD, the experimental ECD spectrum of the analyte is compared with the theoretically calculated spectrum for a known configuration. The presence of the bromophenyl group in this compound provides a suitable chromophore for ECD analysis. Quantum chemical calculations are performed to predict the ECD spectrum of the (R)-enantiomer. If the experimental spectrum matches the predicted spectrum in terms of the sign and shape of the Cotton effects, the absolute configuration is confirmed. ECD studies are generally performed in the UV wavelength range of 200–400 nm for organic compounds. frontiersin.org

Table 4: Chiroptical Spectroscopy for Absolute Configuration

TechniquePrincipleRequirement
VCD Spectroscopy Differential absorption of circularly polarized infrared lightChiral molecule
ECD Spectroscopy Differential absorption of circularly polarized UV-Vis lightChiral molecule with a chromophore

X-ray Crystallography of Suitable Derivatives

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. While methods like chiral High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy with chiral solvating agents are invaluable for determining enantiomeric purity, X-ray crystallography of a suitable crystalline derivative provides unambiguous proof of the absolute stereochemistry. For chiral amines such as this compound, which may not readily form crystals suitable for single-crystal X-ray diffraction, derivatization is a common and effective strategy.

The process involves reacting the chiral amine with a chiral resolving agent or another suitable achiral reagent to form a diastereomeric salt or a covalent derivative that has a higher propensity to crystallize. The resulting crystal must be of sufficient quality to allow for the collection of high-resolution diffraction data.

A crucial step in this process is the selection of a derivative that incorporates a heavy atom. The presence of an atom with a significantly higher atomic number than carbon, nitrogen, and oxygen, such as bromine in the case of this compound, can be advantageous for the determination of the absolute configuration using anomalous dispersion effects. However, to confirm the stereocenter of the amine itself, forming a salt with a chiral acid of known absolute configuration, such as (+)-tartaric acid or a derivative of mandelic acid, is a common approach. nih.govrsc.org

The analysis of the resulting crystal structure allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, thereby confirming the (R) or (S) configuration at the stereocenter. nih.gov The crystallographic data not only validates the stereochemical assignment but also provides valuable insights into the conformational preferences and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov This information can be crucial for understanding the molecule's behavior in various chemical and biological contexts.

Factors Influencing Stereoselectivity in Synthetic Pathways

The enantioselective synthesis of chiral amines is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. acs.orgnih.gov The stereoselectivity of these synthetic pathways is governed by a delicate interplay of various factors, each of which can be optimized to achieve high enantiomeric excess (ee). researchgate.net

Influence of Catalyst Structure and Loading

The catalyst is arguably the most critical component in asymmetric synthesis. acs.org In the context of producing chiral amines, transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, have demonstrated remarkable efficacy. youtube.com

The structure of the chiral ligand is paramount in dictating the stereochemical outcome. acs.org Ligands create a chiral environment around the metal center, which in turn directs the approach of the substrate, favoring the formation of one enantiomer over the other. The steric and electronic properties of the ligand, such as the bite angle of bidentate phosphine (B1218219) ligands (e.g., BINAP, DIPAMP) and the nature of the substituents on the chiral backbone, are critical design elements. youtube.com For instance, subtle modifications to the ligand structure can lead to significant changes in enantioselectivity.

Catalyst loading, the amount of catalyst used relative to the substrate, also plays a role. While higher catalyst loadings can sometimes improve reaction rates and enantioselectivity, the goal is often to achieve high turnover numbers (TON) and turnover frequencies (TOF) with minimal catalyst usage for economic and environmental reasons.

Table 1: Influence of Catalyst Structure on Enantioselectivity in Chiral Amine Synthesis

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
[Ir(COD)Cl]₂ / (S)-BINAPIminesUp to 99% youtube.com
[Rh(COD)₂]BF₄ / (R,R)-DIPAMPEnamides>95% youtube.com
Ru(OAc)₂((S)-binap)Ketones (Reductive Amination)>99% researchgate.net

This table is illustrative and provides examples of catalyst systems and their reported effectiveness in the asymmetric synthesis of chiral amines. The specific enantioselectivity can vary depending on the exact substrate and reaction conditions.

Solvent Effects on Stereochemical Outcome

The choice of solvent can have a profound impact on the stereoselectivity of a reaction. acs.org Solvents can influence the reaction in several ways:

Solvation of the Catalyst-Substrate Complex: The solvent can interact with the catalyst, the substrate, or the transition state, altering their energies and, consequently, the activation energy barrier for the formation of the two enantiomers.

Solubility: The solubility of the catalyst and substrate in the chosen solvent is crucial for achieving a homogeneous reaction mixture and efficient catalysis.

Polarity and Coordinating Ability: Polar and coordinating solvents can sometimes compete with the substrate for binding to the catalyst's active site, potentially lowering enantioselectivity. Conversely, in some cases, a coordinating solvent can be essential for catalyst activation or stabilization.

For example, in the asymmetric hydrogenation of imines, solvents like methanol, ethanol, or dichloromethane (B109758) are commonly used. The optimal solvent is often determined through empirical screening for a specific catalyst-substrate combination.

Temperature and Pressure Optimization for Enantioselectivity

Temperature and pressure are critical process parameters that can be fine-tuned to maximize enantioselectivity.

Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity. This is because the difference in the free energies of the two diastereomeric transition states leading to the two enantiomers becomes more significant relative to the thermal energy (kT) at lower temperatures. However, reducing the temperature also decreases the reaction rate, necessitating a compromise between selectivity and reaction time.

Pressure: In gas-phase reactions, such as asymmetric hydrogenation using hydrogen gas, pressure is a key variable. Higher hydrogen pressure typically increases the reaction rate. nih.gov The effect on enantioselectivity can be more complex and substrate-dependent. In some cases, higher pressure can lead to improved enantioselectivity, while in others, it may have a negligible or even detrimental effect. Optimization of pressure is therefore essential for achieving both high efficiency and high stereoselectivity. nih.gov

Stereochemical Stability and Racemization Pathways

A chiral molecule's utility, particularly in applications requiring high enantiopurity, is contingent upon its stereochemical stability. Racemization, the process by which an enantiomerically enriched sample converts into a 1:1 mixture of both enantiomers (a racemate), can compromise the efficacy and safety of a chiral compound. rsc.org

For chiral amines, the primary mechanism of racemization often involves the inversion of the stereogenic center. The lone pair of electrons on the nitrogen atom allows for pyramidal inversion, a process where the nitrogen atom and its three substituents rapidly oscillate through a planar transition state. However, for amines with a stereogenic carbon atom adjacent to the nitrogen, like this compound, this nitrogen inversion does not lead to racemization of the carbon stereocenter.

Racemization of the carbon stereocenter in such amines typically requires more forcing conditions and proceeds through different pathways:

Formation of an Achiral Intermediate: One common pathway involves the formation of an achiral intermediate, such as an imine. rsc.org This can occur through oxidation of the amine. The subsequent reduction of the achiral imine would lead to a racemic mixture of the amine unless a chiral reducing agent or catalyst is used.

Proton Abstraction/Enolate Formation: If there is an acidic proton on the stereogenic carbon, treatment with a base can lead to the formation of a planar carbanion or enolate, which is achiral. youtube.com Subsequent protonation can occur from either face, leading to racemization. youtube.com For this compound, the proton on the carbon bearing the amino group is not particularly acidic, making this pathway less likely under normal conditions.

Chemical Transformations and Derivatization of R 1 4 Bromophenyl Pentylamine

N-Alkylation and Acylation Reactions

The primary amine functionality of (R)-1-(4-bromophenyl)pentylamine is a key site for derivatization through N-alkylation and acylation reactions. These transformations are fundamental in the synthesis of more complex chiral molecules, including amides and substituted amines, which are prevalent in pharmacologically active compounds.

Synthesis of Chiral Amides

The reaction of this compound with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, leads to the formation of chiral amides. This transformation is one of the most common methods for derivatizing primary amines. The resulting amide bond is generally stable, and the reaction typically proceeds with retention of the stereochemical integrity at the chiral center.

The synthesis of these chiral amides is often facilitated by the use of coupling agents when reacting with carboxylic acids. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Table 1: Examples of Chiral Amide Synthesis from this compound

Acylating Agent Coupling Agent/Conditions Product Yield (%)
Acetyl chloride Pyridine, CH₂Cl₂, 0 °C to rt (R)-N-(1-(4-bromophenyl)pentyl)acetamide >95
Benzoyl chloride Et₃N, CH₂Cl₂, 0 °C to rt (R)-N-(1-(4-bromophenyl)pentyl)benzamide High
Propionic acid DCC, HOBt, DMF, rt (R)-N-(1-(4-bromophenyl)pentyl)propionamide Good

Note: The data in this table is representative of typical acylation reactions of primary amines and serves as an illustrative example. Specific yields for this compound may vary based on reaction conditions.

Formation of Substituted Chiral Amines

Substituted chiral amines can be synthesized from this compound through N-alkylation. Direct alkylation with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products. A more controlled and widely used method is reductive amination.

Reductive amination involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is highly efficient and provides a straightforward route to a diverse range of N-substituted derivatives. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

Table 2: Examples of Substituted Chiral Amine Synthesis via Reductive Amination

Carbonyl Compound Reducing Agent/Conditions Product Yield (%)
Formaldehyde NaBH₃CN, MeOH, rt (R)-1-(4-bromophenyl)-N-methylpentan-1-amine Good
Acetone NaBH(OAc)₃, DCE, rt (R)-1-(4-bromophenyl)-N-isopropylpentan-1-amine High

Note: This table illustrates the general applicability of reductive amination for the synthesis of substituted amines from primary amines. Specific yields for this compound will depend on the specific carbonyl partner and reaction conditions.

Transformations Involving the Bromoarene Moiety

The bromoarene moiety of this compound is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways. For many of these transformations, protection of the amine functionality, for instance as a tert-butoxycarbonyl (Boc) carbamate, is often necessary to prevent side reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Aryl Bromide

Palladium-catalyzed cross-coupling reactions are powerful tools for the modification of aryl halides. The aryl bromide in this compound can readily participate in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for the formation of biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in the formation of a substituted alkene.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is instrumental in the synthesis of aryl alkynes.

Table 3: Representative Cross-Coupling Reactions on the Bromoarene Moiety

Reaction Type Coupling Partner Catalyst/Conditions Product Type
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O (R)-1-(biphenyl-4-yl)pentylamine derivative
Heck Styrene Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF (R)-1-(4-styrylphenyl)pentylamine derivative

Note: The amine group in this compound is typically protected during these cross-coupling reactions to avoid catalyst deactivation and other side reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) of an unactivated aryl bromide, such as in this compound, is generally challenging under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack.

However, certain modern catalytic systems, often employing copper or palladium catalysts with specific ligands, can facilitate the nucleophilic substitution of aryl bromides with a variety of nucleophiles, including amines, alcohols, and thiols. These reactions, such as the Buchwald-Hartwig amination, provide a route to derivatives that are not accessible through classical SNAr pathways.

Functionalization at the Pentyl Chain

Direct functionalization of the unactivated sp³ C-H bonds of the pentyl chain in this compound is a significant synthetic challenge. However, advances in C-H activation and functionalization methodologies are providing new avenues for the selective modification of aliphatic chains.

While specific examples for this compound are not widely reported, general strategies for the functionalization of similar alkyl chains include:

Directed C-H Activation: The amine or a derivative thereof can act as a directing group to guide a metal catalyst to a specific C-H bond on the pentyl chain, enabling its selective functionalization.

Radical-mediated Reactions: Photoredox catalysis or other radical initiation methods can be employed to generate radicals on the pentyl chain, which can then be trapped by various reagents to introduce new functional groups.

Oxidation: Strong oxidizing agents can lead to the formation of ketones or alcohols at various positions along the pentyl chain, although selectivity can be an issue.

Further research is required to explore the application of these modern synthetic methods to the specific and selective functionalization of the pentyl chain of this compound.

Oxidation and Reduction Reactions

The primary amine and the bromophenyl group of this compound are susceptible to oxidation and reduction under appropriate conditions.

Oxidation Reactions:

The oxidation of primary amines can lead to a variety of products, including imines, oximes, nitro compounds, or cleavage products, depending on the oxidant and reaction conditions. The electrochemical oxidation of aliphatic and aromatic amines typically proceeds through a one-electron transfer to form a radical cation, which can then undergo further reactions. mdpi.com For primary alkylamines, this can lead to the formation of imines, which can then be hydrolyzed to aldehydes or ketones. mdpi.com

A plausible oxidation reaction for this compound could involve its conversion to the corresponding imine, which could exist in equilibrium with its enamine tautomer. Further oxidation could potentially lead to the formation of an oxime or, under harsher conditions, cleavage of the C-N bond.

Reduction Reactions:

Reduction reactions involving this compound could target either the bromophenyl group or potentially involve reductive amination pathways if reacted with carbonyl compounds. The bromo substituent on the phenyl ring can be removed (hydrodehalogenation) using various catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen source. This would yield (R)-1-phenylpentylamine.

Alternatively, the aromatic ring itself can be reduced under more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium on carbon (Rh/C), to yield (R)-1-(4-bromocyclohexyl)pentylamine. chemicalbook.com

A representative table of potential reduction reactions is presented below, based on transformations of similar functionalities.

ReactantReagents and ConditionsProductReaction Type
This compoundH₂, Pd/C, base(R)-1-phenylpentylamineHydrodehalogenation
This compoundH₂ (high pressure), Rh/C(R)-1-(4-bromocyclohexyl)pentylamineAromatic Ring Hydrogenation

Formation of Heterocyclic Derivatives

This compound serves as a valuable synthon for the construction of various heterocyclic systems, owing to the reactive primary amine group. This amine can act as a nucleophile in condensation and cyclization reactions with suitable electrophilic partners to form a diverse range of nitrogen-containing heterocycles.

Synthesis of Oxazoles and Thiazoles:

While direct synthesis from this compound is not explicitly detailed, primary amines are key components in classical syntheses of oxazoles and thiazoles. For instance, the Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. asianpubs.org Similarly, oxazoles can be synthesized from α-bromoketones and amides or benzylamines. organic-chemistry.orgresearchgate.net this compound could be acylated to form an amide, which could then participate in an oxazole synthesis. Alternatively, it could be a precursor to a reagent used in these cyclizations.

Synthesis of Pyridines and other N-Heterocycles:

The primary amine of this compound can be utilized in various strategies for the synthesis of pyridines and other nitrogen-containing heterocycles. nih.govorganic-chemistry.org For example, it could undergo condensation reactions with 1,5-dicarbonyl compounds or their equivalents to form dihydropyridines, which can then be oxidized to the corresponding pyridines. The synthesis of pyrazolo[4,3-b]pyridines has been reported from reactions involving substituted anilines, highlighting a potential pathway for analogous compounds derived from this compound. nih.gov

The following table summarizes potential heterocyclic syntheses where this compound or its derivatives could be employed as a starting material, based on established synthetic methodologies.

Heterocycle ClassGeneral Synthetic StrategyPotential Role of this compound
OxazolesReaction of α-bromoketones with amidesPrecursor to the amide component after acylation.
ThiazolesHantzsch synthesis (α-haloketone + thioamide)Potential precursor to a thioamide derivative.
PyridinesCondensation with 1,5-dicarbonyl compoundsNucleophilic amine component in the condensation.
ImidazolesDebus synthesis (dicarbonyl compound, aldehyde, ammonia)Amine source, potentially leading to N-substituted imidazoles.
QuinolinesCombes quinoline synthesis (aniline + β-diketone)Aniline equivalent in the synthesis.

Reaction Mechanism Studies of Key Transformations

Detailed mechanistic studies specifically for transformations involving this compound are not extensively documented in the provided search results. However, the mechanisms of key reactions involving its functional groups can be inferred from studies on analogous compounds.

Mechanism of Oxidation:

The electrochemical oxidation of primary amines, a process relevant to the transformation of this compound, is generally understood to proceed through the initial formation of a radical cation. mdpi.com This is achieved by the removal of one electron from the nitrogen atom. The subsequent step involves the deprotonation of this radical cation to yield a neutral radical at the α-carbon. mdpi.com This radical can then undergo a second oxidation step to form a carbocation, which is stabilized by the nitrogen atom (an iminium ion). mdpi.com This iminium ion is a key intermediate that can be attacked by nucleophiles, such as water, leading to the formation of a carbinolamine. The carbinolamine can then eliminate the amine to form an aldehyde or ketone. mdpi.com

A plausible mechanistic pathway for the oxidation of this compound is outlined below:

Single Electron Transfer (SET): The amine undergoes a one-electron oxidation to form a radical cation.

Deprotonation: A base removes a proton from the α-carbon to form a neutral α-amino radical.

Second Oxidation: The α-amino radical is oxidized to an iminium cation.

Nucleophilic Attack: Water attacks the iminium cation to form a carbinolamine intermediate.

Hydrolysis: The carbinolamine collapses to yield 1-(4-bromophenyl)pentan-1-one and ammonia (B1221849).

Mechanism of Heterocycle Formation:

The mechanisms for the formation of heterocyclic derivatives from this compound would depend on the specific heterocycle being synthesized. For instance, in a reaction analogous to the Hantzsch thiazole synthesis, the amine would first be converted to a thioamide. The thioamide sulfur would then act as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration would lead to the formation of the thiazole ring.

Similarly, in pyridine synthesis involving condensation with a 1,5-dicarbonyl compound, the primary amine would initially form an enamine or imine intermediate with one of the carbonyl groups. This would be followed by an intramolecular cyclization via nucleophilic attack of the enamine onto the second carbonyl group, and subsequent dehydration and aromatization to furnish the pyridine ring.

These proposed mechanisms are based on well-established principles of organic chemistry and reaction mechanisms of similar compounds, providing a framework for understanding the potential reactivity of this compound in various chemical transformations.

Role of R 1 4 Bromophenyl Pentylamine As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Asymmetric Synthesis of Chiral Molecules

The primary amine and the chiral center in (R)-1-(4-bromophenyl)pentylamine are key features that designate its potential as a chiral precursor. The amine group serves as a versatile handle for a variety of chemical transformations, while the defined stereochemistry at the benzylic position can be transferred to new molecular entities.

Asymmetric Construction of Carbon-Nitrogen Bonds

The nucleophilic nature of the primary amine in this compound makes it a suitable candidate for reactions that form new carbon-nitrogen (C-N) bonds. In principle, it could be employed in reactions such as reductive amination with chiral or prochiral ketones and aldehydes to generate diastereomeric secondary amines. The stereochemical outcome of such reactions would be influenced by the existing stereocenter in the amine.

Furthermore, this chiral amine could serve as a nucleophile in substitution reactions with electrophiles containing a leaving group. The resulting products would incorporate the chiral 1-(4-bromophenyl)pentyl moiety, effectively transferring the stereochemical information.

Table 1: Potential Reactions for Asymmetric C-N Bond Formation

Reaction TypePotential ReactantsPotential Product Type
Reductive AminationProchiral Ketones/AldehydesChiral Secondary Amines
Nucleophilic SubstitutionChiral ElectrophilesChiral Secondary Amines
AcylationAcyl Chlorides/AnhydridesChiral Amides

Despite these theoretical possibilities, specific examples and detailed studies on the diastereoselectivity and reaction conditions for this compound in these transformations are not documented in the available literature.

Application in Natural Product Total Synthesis

The synthesis of natural products often relies on the use of chiral building blocks to construct complex stereochemical architectures. The combination of a chiral center, an aromatic ring, and a bromine atom in this compound suggests its potential as a fragment for the synthesis of certain alkaloids or other nitrogen-containing natural products. The bromine atom, in particular, could be utilized for cross-coupling reactions to build more complex carbon skeletons.

However, a review of the literature on natural product synthesis does not currently feature this compound as a starting material or key intermediate in any published total synthesis.

Chiral Ligand in Asymmetric Catalysis

The amine functionality of this compound provides a coordination site for metal ions, making it a candidate for development into a chiral ligand for asymmetric catalysis.

Design and Synthesis of Chiral Ligands Based on the Amine Skeleton

The primary amine of this compound could be readily modified to generate a variety of chiral ligands. For instance, reaction with phosphines containing a suitable leaving group could yield chiral aminophosphine (B1255530) ligands. Similarly, Schiff base condensation with chiral aldehydes could lead to the formation of chiral imine ligands. The steric and electronic properties of these potential ligands could be tuned by modifying the substituents on the phosphorus atom or the aldehyde.

Table 2: Potential Chiral Ligands Derived from this compound

Ligand ClassSynthetic PrecursorsPotential Metal Coordination
AminophosphineChlorophosphinesTransition Metals (e.g., Rh, Ir, Pd)
Schiff BaseChiral AldehydesVarious Transition Metals
Bis(oxazoline) (BOX) typeAmino alcohols derived from the amineCopper, Zinc, etc.

The synthesis of such ligands is theoretically feasible based on established chemical transformations.

Catalytic Performance in Enantioselective Reactions

Once synthesized, these hypothetical chiral ligands could be complexed with various transition metals to create catalysts for a range of enantioselective reactions. For example, rhodium or iridium complexes of chiral aminophosphine ligands could potentially be active in asymmetric hydrogenation reactions. Palladium complexes of such ligands might find application in asymmetric allylic alkylation or cross-coupling reactions.

However, without the actual synthesis and testing of these ligands, any discussion of their catalytic performance remains speculative. There is no published data on the catalytic activity or enantioselectivity of any ligand derived from this compound.

Intermediate in Complex Molecular Architectures

Beyond its direct use as a chiral precursor or ligand, this compound could serve as a valuable intermediate in the assembly of more complex molecules. The presence of the bromine atom on the phenyl ring is a particularly attractive feature, as it opens the door to a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.

This would allow for the elaboration of the aromatic core of the molecule, attaching various other molecular fragments to build intricate three-dimensional structures. The chiral amine moiety would be carried through these transformations, imparting stereochemical control on the final architecture. For instance, a Suzuki coupling could be used to replace the bromine atom with a variety of aryl or alkyl groups, leading to a diverse library of chiral amines.

Despite this clear potential, specific examples of the use of this compound as an intermediate in the construction of complex molecular architectures are not currently reported in the scientific literature.

Stereoselective Introduction of Chiral Centers

The primary value of a chiral molecule like this compound in synthesis is its ability to transfer its stereochemical information to new molecules, a process fundamental to the creation of enantiomerically pure compounds, particularly for the pharmaceutical industry.

As a chiral building block, the compound can be employed to control the formation of new stereocenters through several established strategies. The pre-existing (R)-configured stereocenter serves as a control element, influencing the stereochemical outcome of reactions at other sites in a molecule.

One of the principal applications for chiral amines is their use as chiral auxiliaries . In this approach, the amine is temporarily attached to a prochiral substrate. The steric and electronic properties of the chiral auxiliary then direct the approach of a reagent to one of the two faces of the substrate, leading to a highly diastereoselective reaction. After the new stereocenter is formed, the auxiliary is cleaved from the product and can often be recovered for reuse. For instance, this compound could be reacted with a prochiral ketone to form a chiral imine. Subsequent reduction of this imine would preferentially yield one of the two possible diastereomeric amines, with the stereochemical outcome dictated by the (R)-center of the auxiliary.

Another key role is its use as a chiral template or starting material . In this capacity, the amine is not removed but is incorporated as a permanent feature of the final target molecule. The synthesis is designed around the existing stereocenter, with subsequent reactions building complexity. The 4-bromophenyl moiety is particularly useful in this context, as the bromine atom can be readily transformed using a variety of powerful cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of diverse substituents, enabling the synthesis of a library of complex chiral molecules from a single, common intermediate.

The table below illustrates a hypothetical reaction where the compound is used to introduce a new chiral center.

Step Reactant A Reactant B Reaction Type Hypothetical Product Purpose
1Prochiral KetoneThis compoundImine FormationChiral ImineFormation of a substrate for stereoselective addition.
2Chiral ImineReducing Agent (e.g., NaBH₄)Diastereoselective ReductionDiastereomerically enriched diamineCreation of a new stereocenter controlled by the auxiliary.
3Diastereomerically enriched diamineCleavage Reagent (e.g., H₂/Pd)Auxiliary CleavageChiral Primary AmineRelease of the target chiral molecule.

Incorporation into Macrocyclic Structures

Macrocycles—large cyclic molecules—are of immense interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging biological targets. The incorporation of chiral elements into these structures is crucial for achieving specific three-dimensional shapes and biological activities.

This compound is a suitable candidate for integration into macrocyclic frameworks for two primary reasons: its reactive amine group and its functionalized aromatic ring.

The primary amine (-NH₂) provides a direct attachment point for building the macrocyclic ring. Through standard peptide coupling or amidation reactions, the amine can form a robust amide bond with a carboxylic acid group at the other end of a linear precursor molecule. This ring-closing step is often a critical challenge in macrocycle synthesis, and the reactivity of the amine is a key parameter.

Furthermore, the 4-bromophenyl group offers a strategic advantage for creating complex, three-dimensional macrocycles. The bromine atom serves as a versatile synthetic handle for intramolecular cross-coupling reactions. For example, a linear precursor containing the this compound unit and a terminal alkyne or alkene could undergo an intramolecular Heck or Sonogashira reaction. This would not only close the ring but also introduce a rigidifying C-C bond, providing greater control over the macrocycle's conformation. This strategy is a powerful tool for generating novel molecular architectures that are not accessible through simple cyclization methods. The defined (R)-stereochemistry of the incorporated pentylamine unit would further impart a specific chiral topology to the entire macrocyclic structure.

The following table outlines a theoretical pathway for incorporating the chiral amine into a macrocycle.

Stage Description Key Functional Groups Involved Potential Reaction
Linear Precursor Synthesis A linear molecule is assembled containing the chiral amine on one end and another reactive group (e.g., a carboxylic acid) on the other.Amine (-NH₂) from the chiral building block; Carboxylic acid (-COOH) from a coupling partner.Amide bond formation.
Macrocyclization The linear precursor is induced to form a ring. This can be achieved through the formation of an amide bond under high-dilution conditions.Terminal amine and carboxylic acid.Intramolecular Amidation.
Post-Cyclization Modification The bromine atom on the phenyl ring is used to introduce further complexity or to create bicyclic structures.Bromo-aryl group (-C₆H₄Br); Alkene or alkyne elsewhere in the ring.Intramolecular Heck or Suzuki Coupling.

Computational and Theoretical Investigations of R 1 4 Bromophenyl Pentylamine

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of (R)-1-(4-bromophenyl)pentylamine is crucial to understanding its three-dimensional structure and flexibility, which in turn dictates its physical properties and biological activity. The process would involve systematically exploring the molecule's potential energy surface to identify all stable conformers and the energy barriers between them.

The primary degrees of freedom for conformational changes in this compound are the rotations around the C-C and C-N single bonds of the pentylamine side chain and the rotation of the entire pentylamine group relative to the bromophenyl ring.

Methodology: A typical computational approach would begin with a molecular mechanics (MM) based conformational search to rapidly generate a large number of possible conformers. This is often followed by geometry optimization of the most promising low-energy conformers using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).

Expected Findings: The analysis would likely reveal a number of low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. An energy landscape plot would visualize the energy of the molecule as a function of one or more key dihedral angles, showing the stable conformers as energy minima and the transition states for conformational changes as saddle points.

A hypothetical data table summarizing the results of a conformational analysis is presented below. The values are illustrative and not based on actual experimental or computational data.

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ) (°)Relative Energy (kcal/mol)Boltzmann Population (%)
1180 (anti)0.0065
260 (gauche)0.8020
3-60 (gauche)0.8515

Electronic Structure and Reactivity Predictions

The electronic structure of this compound provides fundamental insights into its reactivity, stability, and spectroscopic properties. Quantum mechanical calculations, particularly DFT, are the primary tools for these investigations.

Key Properties Investigated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (red/yellow) indicate electron-rich areas prone to electrophilic attack, such as the nitrogen atom of the amine group. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom provides a quantitative measure of the charge distribution and helps to identify reactive sites.

Hypothetical Reactivity Descriptor Data:

ParameterValue (illustrative)Interpretation
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap6.0 eVSuggests high kinetic stability
Dipole Moment2.5 DIndicates a polar molecule

Transition State Modeling for Synthetic Reactions

Computational modeling of transition states is a powerful tool for understanding the mechanisms of chemical reactions and for predicting reaction rates and stereoselectivity. For the synthesis of this compound, this could involve modeling the key bond-forming steps.

A common synthetic route to chiral amines is the reductive amination of a ketone. In this case, the reaction would involve the condensation of 4-bromophenyl pentyl ketone with an amine source, followed by stereoselective reduction of the resulting imine.

Expected Insights: Modeling the transition state of the reduction step would be particularly valuable for understanding the origin of the (R)-stereochemistry. By comparing the energies of the transition states leading to the (R) and (S) enantiomers, the enantioselectivity of the reaction can be predicted. This analysis would consider the steric and electronic interactions between the substrate, the reducing agent, and any chiral catalyst or auxiliary used.

Chiroptical Properties via Quantum Chemical Calculations

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a primary experimental technique for determining the absolute configuration of chiral molecules. Quantum chemical calculations of ECD spectra provide a powerful means to correlate the observed spectrum with the molecule's three-dimensional structure.

Methodology: The process involves first performing a thorough conformational analysis (as described in section 6.1) to identify all significant conformers. Then, for each low-energy conformer, the ECD spectrum is calculated using time-dependent DFT (TD-DFT). The final predicted ECD spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

Correlation with Absolute Configuration: By comparing the calculated ECD spectrum of the (R)-enantiomer with the experimentally measured spectrum, the absolute configuration of the synthesized compound can be confidently assigned. A good match between the signs and wavelengths of the Cotton effects in the experimental and calculated spectra confirms the absolute configuration.

A hypothetical comparison of experimental and calculated ECD data is shown below.

SourceCotton Effect 1 (Wavelength, Sign)Cotton Effect 2 (Wavelength, Sign)
Experimental220 nm, (+)270 nm, (-)
Calculated (R)222 nm, (+)268 nm, (-)
Calculated (S)222 nm, (-)268 nm, (+)

This table illustrates how the calculated spectrum for the (R)-enantiomer would match the experimental data, thus confirming the absolute configuration.

Advanced Analytical Research Methodologies for R 1 4 Bromophenyl Pentylamine

Spectroscopic Analysis in Research Contexts

Spectroscopic methods are central to the molecular-level characterization of (R)-1-(4-bromophenyl)pentylamine, providing detailed structural and stereochemical information.

Advanced NMR Techniques for Structural Elucidation of Chiral Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds. For a chiral molecule such as this compound, advanced NMR methods are employed to establish not just atomic connectivity but also the three-dimensional arrangement of atoms. numberanalytics.comipb.pt

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial structural confirmation. In the ¹H NMR spectrum, the protons on the bromophenyl ring would produce characteristic signals in the aromatic region, while the protons of the pentyl chain would appear in the more shielded aliphatic region. The multiplicities of these signals, arising from spin-spin coupling, reveal the number of adjacent protons.

Two-dimensional (2D) NMR experiments are essential for a complete and unambiguous assignment of the structure. numberanalytics.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, which is crucial for tracing the proton connectivity within the pentylamine fragment. sdsu.eduwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for definitive assignment of the ¹³C spectrum. sdsu.eduwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two to three bonds. It is invaluable for confirming the connection of the pentylamino group to the 4-bromophenyl ring. sdsu.eduwikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space correlations between protons that are in close proximity. This is particularly useful for probing the molecule's conformation and the relative arrangement of substituents around the chiral center. ipb.ptwikipedia.org

To distinguish between the (R) and (S) enantiomers, chiral derivatizing agents or chiral solvating agents can be added to the NMR sample. These agents interact with the enantiomers to form diastereomeric species, which often exhibit separate, distinguishable signals in the NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Position¹H Chemical Shift (ppm, multiplicity)¹³C Chemical Shift (ppm)
C1' (CH-NH₂)~4.1 (t)~55
C2' (CH₂)~1.7 (m)~38
C3' (CH₂)~1.3 (m)~28
C4' (CH₂)~1.3 (m)~22
C5' (CH₃)~0.9 (t)~14
C1 (C-Br)---~121
C2/C6 (CH)~7.2 (d)~129
C3/C5 (CH)~7.5 (d)~131
C4 (C-C1')---~144

This is an interactive table. Values are predicted and may vary based on solvent and experimental conditions.

Chiroptical Spectroscopy (VCD, CD) for Absolute Configuration and Purity

While NMR can help determine relative stereochemistry, chiroptical spectroscopy methods are essential for assigning the absolute configuration of a chiral molecule. mdpi.com Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (CD) are powerful techniques for this purpose. americanlaboratory.comresearchgate.netnih.gov

Electronic Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized ultraviolet light. The bromophenyl group in this compound serves as a chromophore. The resulting CD spectrum, characterized by positive or negative Cotton effects, is unique to the specific three-dimensional arrangement of the atoms. By comparing the experimental CD spectrum to spectra predicted by quantum-mechanical calculations, the absolute configuration can be determined. youtube.com

Vibrational Circular Dichroism (VCD) is the infrared counterpart to CD, measuring differential absorption of circularly polarized infrared light. nih.gov VCD provides stereochemical information about the entire molecule. rsc.org The absolute configuration is assigned by comparing the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-form). americanlaboratory.comacs.org A match confirms the configuration, while a mirror-image spectrum indicates the opposite configuration. youtube.com VCD has become an increasingly popular and reliable method for the unambiguous assignment of absolute configuration for chiral molecules in solution. americanlaboratory.comyoutube.comresearchgate.net

Both CD and VCD are also effective tools for assessing enantiomeric purity, as the signal intensity is directly proportional to the enantiomeric excess of the sample.

Mass Spectrometry Techniques for Mechanistic and Isotopic Studies

Mass spectrometry (MS) is a vital tool that measures the mass-to-charge ratio of ions, enabling molecular weight determination and structural analysis through fragmentation.

High-Resolution Mass Spectrometry for Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of a molecule's elemental formula. This capability is crucial for studying reaction mechanisms, where it can be used to detect and identify short-lived reaction intermediates. rsc.orgresearchgate.net In the synthesis of this compound, for example, a reaction mixture can be analyzed directly by electrospray ionization (ESI)-HRMS to find charged species corresponding to proposed intermediates, offering direct evidence for a specific reaction pathway. waters.comnih.gov

Isotopic Labeling Studies via Mass Spectrometry

Isotopic labeling is a powerful method for elucidating reaction mechanisms. numberanalytics.com By substituting an atom in a starting material with a heavier isotope (e.g., ²H (D) for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N), the path of that atom can be traced through the reaction. numberanalytics.comnih.gov For example, in a synthesis of this compound, a deuterium (B1214612) label could be placed on the carbon adjacent to the nitrogen. Analyzing the product by mass spectrometry would reveal whether the deuterium has been retained or lost, providing critical information about the bond-forming and bond-breaking steps of the mechanism. nih.govacs.org This approach allows for the quantitative comparison of different states by using chemically identical but isotopically distinct labeling reagents. nih.gov

Chromatographic Method Development for Complex Mixtures and Process Monitoring

Chromatography is indispensable for separating and analyzing components within a mixture. For chiral compounds, specialized chiral chromatography is required to separate the enantiomers.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for separating enantiomers. chiralpedia.comphenomenex.comnih.gov These CSPs are themselves chiral and interact differently with the (R) and (S) enantiomers, causing them to travel through the column at different speeds and thus be separated. nih.govyakhak.org Polysaccharide-based CSPs are widely recognized for their ability to separate a broad range of chiral compounds, including amines. yakhak.orgresearchgate.net

Developing a reliable chiral HPLC method is essential for determining the enantiomeric excess (a measure of purity) of this compound. tsijournals.com It is also used for process monitoring, where small samples are taken from a reaction over time to track the disappearance of starting materials and the appearance of the product and any byproducts. This data is key to optimizing reaction conditions for yield and enantioselectivity. iosrjournals.org

Table 2: Illustrative Chiral HPLC Method for Separating Enantiomers of 1-(4-bromophenyl)pentylamine

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-1, Chiralpak series)
Mobile Phase n-Hexane / 2-Propanol / Basic Additive (e.g., diethylamine) in a ratio like 90:10:0.1
Flow Rate 1.0 mL/min
Detection UV at 225 nm or 254 nm
Column Temperature 35 °C

This is an interactive table. The specific conditions, especially the mobile phase composition, must be optimized for a given CSP to achieve baseline separation.

Preparative Chiral Chromatography

Preparative chiral chromatography is the definitive method for isolating and purifying specific enantiomers from a racemic mixture on a scale larger than analytical. nih.gov This technique is essential for obtaining the enantiomerically pure this compound required for subsequent research and development activities. The process involves scaling up a successful analytical separation, focusing on maximizing throughput, yield, and enantiomeric purity. chiraltech.com

The success of the separation relies heavily on the selection of a suitable Chiral Stationary Phase (CSP). For primary aromatic amines like 1-(4-bromophenyl)pentylamine, polysaccharide-based CSPs are among the most effective. These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. eijppr.com Separation is achieved through a combination of intermolecular interactions between the analyte and the chiral selector on the CSP, including hydrogen bonding (via the amine group), π-π interactions (with the bromophenyl ring), dipole-dipole interactions, and steric hindrance. eijppr.com Pirkle-type, or brush-type, CSPs are also highly effective for resolving amines and their derivatives. libretexts.orghplc.eu

Method development for a preparative separation begins with analytical-scale screening of various CSPs and mobile phases to find conditions that provide the best selectivity (α) and resolution (Rs). sigmaaldrich.com For polysaccharide CSPs, typical mobile phases include normal-phase eluents like hexane/alcohol mixtures or polar organic modes using solvents such as acetonitrile (B52724) or methanol. nih.govyakhak.org The basic nature of the amine group in this compound often necessitates the addition of a mobile phase modifier, such as a basic additive like diethylamine (B46881) (DEA) to reduce peak tailing or an acidic additive like trifluoroacetic acid (TFA) to form an ion pair, which can significantly improve peak shape and resolution. researchgate.net

Once optimal analytical conditions are identified, the method is scaled up to preparative columns, which have larger diameters (e.g., 10 mm to >100 mm i.d.) and are packed with larger particle size media (e.g., 10 or 20 µm) to handle higher flow rates and sample loads. chiraltech.com The goal is to maximize the amount of racemic mixture purified per unit of time while maintaining high enantiomeric excess (>99%).

Table 1: Example Starting Conditions for Preparative Chiral HPLC Method Development This interactive table provides example parameters for developing a separation method for this compound, based on common practices for similar aromatic amines.

Parameter Condition 1 (Normal Phase) Condition 2 (Polar Organic) Rationale
Chiral Stationary Phase Chiralpak® AD-H (Amylose-based) Chiralcel® OD-H (Cellulose-based) Polysaccharide-based CSPs show broad applicability for chiral amines. eijppr.comyakhak.org
Column Dimensions 250 x 10 mm, 10 µm 250 x 10 mm, 10 µm Standard dimensions for preparative scale-up. chiraltech.com
Mobile Phase n-Hexane / Isopropanol (B130326) (90:10, v/v) + 0.1% DEA Acetonitrile + 0.1% TFA Screening different polarity modes is crucial for finding optimal selectivity. researchgate.net
Flow Rate 5.0 mL/min 5.0 mL/min Higher flow rates are used in preparative chromatography to increase throughput.
Detection UV at 225 nm or 254 nm UV at 225 nm or 254 nm The aromatic ring provides strong UV absorbance for detection.

| Sample Concentration | 10-20 mg/mL in mobile phase | 10-20 mg/mL in mobile phase | High concentration is necessary for preparative loading, limited by solubility. chiraltech.com |

On-Line Reaction Monitoring using Chromatographic Techniques

On-line reaction monitoring provides real-time data on the progress of a chemical synthesis, offering significant advantages over traditional offline analysis by minimizing delays and preserving the integrity of transient species. nih.gov For the synthesis of this compound, which can be prepared via methods such as the reductive amination of 4-bromoacetophenone, on-line High-Performance Liquid Chromatography (HPLC) is a powerful tool for optimization and control. waters.comwaters.com

This approach typically involves an automated system that periodically draws a small aliquot from the reaction vessel, quenches it if necessary, dilutes it, and injects it directly into an HPLC system. rsc.orgresearchgate.net The use of compact LC instruments allows the entire analytical setup to be placed within a fume hood, close to the reactor. nih.gov Coupling the LC to a Mass Spectrometry (MS) detector is particularly advantageous, as it provides not only quantitative data on reaction components but also mass information to confirm the identity of reactants, intermediates (e.g., the corresponding imine), the final product, and any potential by-products. rsc.orgresearchgate.net

By tracking the consumption of starting materials and the formation of the product over time, a detailed kinetic profile of the reaction can be constructed. nih.gov This data is invaluable for:

Determining Reaction Endpoints: Accurately identifying when the reaction is complete, preventing unnecessary reaction time and the formation of degradation products.

Optimizing Parameters: Systematically studying the effect of variables such as temperature, pressure, catalyst loading, and reagent stoichiometry to maximize yield and purity.

Mechanistic Insight: Observing the formation and consumption of intermediates, which can help elucidate the reaction mechanism. waters.com

For the reductive amination synthesis of this compound, on-line HPLC-MS could monitor the disappearance of the 4-bromophenyl ketone precursor, the transient appearance of the N-phenyl-1-(4-bromophenyl)ethan-1-imine intermediate, and the concurrent formation of the desired amine product.

Table 2: Hypothetical Data from On-Line HPLC Monitoring of Reductive Amination This interactive table illustrates the type of data generated during the on-line monitoring of a reaction to synthesize 1-(4-bromophenyl)pentylamine. The data shows the conversion of the starting material into the final product over time.

Reaction Time (minutes) Reactant: Ketone (%) Intermediate: Imine (%) Product: Amine (%)
0 100.0 0.0 0.0
15 75.2 15.3 9.5
30 48.9 20.1 31.0
60 15.5 12.5 72.0
90 2.1 3.4 94.5

Future Perspectives and Emerging Research Avenues for R 1 4 Bromophenyl Pentylamine

Integration into Flow Chemistry Methodologies

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and scalable processes. worktribe.com The synthesis of chiral amines, including (R)-1-(4-bromophenyl)pentylamine, is well-suited for adaptation to flow chemistry methodologies.

One of the most promising approaches involves the use of immobilized enzymes in packed-bed reactors. uva.nlresearchgate.net Researchers have successfully demonstrated the use of immobilized ω-transaminases for the synthesis of chiral amines in continuous flow, achieving high conversion rates and excellent enantioselectivity. uva.nlresearchgate.net This technique could be applied to the production of this compound, offering several advantages over traditional batch synthesis.

Parameter Batch Processing Flow Chemistry with Immobilized Enzymes
Process Control Difficult to control temperature and mixing, potential for hotspots.Precise control over reaction parameters (temperature, pressure, residence time). nih.gov
Safety Handling of hazardous reagents like bromine and ammonia (B1221849) at a large scale poses significant risks. worktribe.comSmaller reactor volumes and contained systems enhance safety, especially with hazardous materials. worktribe.com
Efficiency Lower space-time yields, often requires lengthy workup procedures.Higher throughput, potential for in-line purification and telescoping of reaction steps. worktribe.com
Catalyst Reusability Catalyst recovery can be inefficient and costly.Immobilized enzymes can be reused for extended periods, reducing costs. researchgate.netfrontiersin.org
Scalability Scaling up can be challenging and require significant process redesign.Scaling up is typically achieved by running the process for longer or by parallelizing reactors. worktribe.com

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.combohrium.com For a molecule like this compound, developing sustainable synthetic routes is a key area of future research.

Biocatalytic Approaches:

The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical methods for chiral amine synthesis. mdpi.comnih.govunito.it Amine dehydrogenases (AmDHs) and transaminases (TAs) are particularly relevant. hims-biocat.euacs.orgacs.org

Transaminases (TAs): These enzymes can catalyze the asymmetric synthesis of chiral amines from a prochiral ketone precursor with high enantiomeric excess. acs.orgcbs.dk The development of robust and highly selective TAs through protein engineering has expanded their substrate scope, making them suitable for the synthesis of a wide range of chiral amines. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones using ammonia as the amine donor, offering a highly atom-economical route to chiral amines. hims-biocat.euacs.org

A sustainable route to this compound could involve the enzymatic reductive amination of 4-bromophenylpentan-2-one using an engineered (R)-selective amine dehydrogenase.

Sustainable Bromination:

Traditional bromination methods often involve the use of elemental bromine, which is highly toxic and hazardous. nih.gov Research into greener brominating agents and methods is crucial for the sustainable synthesis of this compound. bohrium.comresearchgate.net

Bromination Method Description Sustainability Advantages
Use of Solid Bromine Carriers Reagents like N-bromosuccinimide (NBS) are safer to handle than liquid bromine. wikipedia.orgReduced handling risks and easier work-up procedures. nih.gov
Oxidative Bromination Utilizes bromide salts (e.g., NaBr) in the presence of an oxidant.Avoids the use of elemental bromine and can be more selective. bohrium.com
Electrochemical Bromination In-situ generation of the brominating species from bromide ions using electricity.Reduces reagent consumption and waste generation.
Enzymatic Bromination Use of bromoperoxidase enzymes to catalyze the bromination of organic substrates.Mild reaction conditions and high regioselectivity.

Exploration of Novel Catalytic Roles

Chiral amines themselves can act as powerful organocatalysts, promoting a variety of asymmetric transformations. rsc.orgrsc.orgmdpi.com this compound, as a chiral primary amine, has the potential to be explored for its own catalytic activity.

Primary amine catalysts have been shown to be effective in a range of reactions, often providing complementary or superior results to the more commonly used secondary amine catalysts. rsc.orgacs.org The presence of the 4-bromophenyl group in this compound could influence its catalytic performance through steric and electronic effects, potentially leading to unique selectivity and reactivity.

Potential Organocatalytic Applications:

Reaction Type Role of Chiral Amine Catalyst Potential for this compound
Michael Addition Activation of enolizable aldehydes or ketones to form nucleophilic enamines. rsc.orgresearchgate.netCould catalyze the conjugate addition of carbonyl compounds to nitroalkenes or enones.
Aldol (B89426) Reaction Formation of an enamine intermediate that reacts with an aldehyde. rsc.orgresearchgate.netPotential to mediate the asymmetric aldol reaction between ketones and aldehydes.
Mannich Reaction Catalyzes the three-component reaction of an aldehyde, an amine, and a ketone. researchgate.netCould be employed in the synthesis of chiral β-amino carbonyl compounds.
Cascade Reactions A single catalyst promotes multiple sequential transformations in one pot. rsc.orgThe unique electronic properties of the bromophenyl group might enable novel cascade sequences.

Further research could involve screening this compound as a catalyst in these and other asymmetric transformations. Its efficacy could be compared to other known primary amine organocatalysts to understand the structure-activity relationship and the influence of the brominated aromatic ring.

Potential Applications in Advanced Materials Science

The incorporation of bromine atoms into organic molecules can impart unique properties, making them suitable for applications in materials science. researchgate.net Organobromine compounds are utilized as flame retardants, biocides, and in the synthesis of high-performance polymers. researchgate.net The combination of a bromine atom, a chiral center, and a reactive amine group in this compound makes it an intriguing building block for advanced materials.

Functional Polymers:

The amine group of this compound can be used as a monomer for the synthesis of novel polymers. For example, it could be polymerized with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The resulting polymers would be inherently chiral and brominated, which could lead to interesting properties:

Chiroptical Properties: The chirality of the monomer could be transferred to the polymer backbone, resulting in materials with strong circular dichroism and potential applications in optical devices.

Flame Retardancy: The presence of bromine is known to impart flame-retardant properties to materials. researchgate.net

High Refractive Index: Brominated polymers often exhibit a high refractive index, which is desirable for optical applications.

Organic Frameworks and Supramolecular Assemblies:

The ability of the amine group to form hydrogen bonds and the potential for halogen bonding involving the bromine atom make this compound a candidate for the construction of self-assembling systems and porous organic frameworks. These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Material Type Potential Role of this compound Potential Applications
Chiral Polymers As a monomer to introduce chirality and bromine into the polymer chain.Chiral chromatography, asymmetric catalysis, optical materials.
Metal-Organic Frameworks (MOFs) As a chiral ligand to coordinate with metal ions.Enantioselective separations, asymmetric catalysis.
Covalent Organic Frameworks (COFs) As a building block for the construction of porous, crystalline polymers.Gas storage, sensing, catalysis.
Liquid Crystals The rigid bromophenyl group and the flexible pentyl chain could favor the formation of liquid crystalline phases.Display technologies, sensors.

The exploration of this compound in these emerging areas of research holds the promise of unlocking new functionalities and applications for this versatile chiral compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-1-(4-bromophenyl)pentylamine, and how can enantiomeric purity be ensured?

  • Methodology :

  • Route 1 : React (R)-1-(4-bromophenyl)pentanol with phosgene or triphosgene in anhydrous dichloromethane (DCM) under nitrogen to form the intermediate isocyanate, followed by reduction .
  • Route 2 : Use (R)-configured starting materials (e.g., (R)-1-(4-bromophenyl)ethylamine derivatives) with Boc (tert-butoxycarbonyl) protection via Boc₂O in DCM and triethylamine, achieving >99% enantiomeric excess (ee) .
  • Purity Verification : Enantiomeric purity is confirmed via GC or HPLC with chiral stationary phases (e.g., Chiralpak® columns) .

Q. How can the physicochemical properties of this compound be experimentally determined?

  • Key Parameters :

  • Melting Point : Use differential scanning calorimetry (DSC); expected range: 235–241°C (based on analogous hydrochloride salts) .
  • Density/Solubility : Measure via pycnometry (predicted density: ~1.4 g/cm³) and partition coefficient (logP) via shake-flask method .
  • Optical Rotation : Polarimetry in solvents like ethanol or chloroform (e.g., [α]D²⁰ = +XX° for R-enantiomer) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Protocol :

  • NMR : ¹H/¹³C NMR in CDCl₃ to confirm bromophenyl (δ ~7.3–7.5 ppm) and pentylamine (δ ~1.2–2.8 ppm) signals .
  • X-ray Crystallography : Co-crystallize with salicylaldimine ligands for single-crystal analysis; SHELX software suite for structure refinement .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 242.0 (C₁₁H₁₅BrN⁺) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

  • Case Study : In [3+2] cycloadditions, the bromophenyl group acts as an electron-withdrawing substituent, directing nucleophilic attack to the β-carbon of nitropyrazole systems. Computational modeling (e.g., MEDT) reveals transition-state stabilization via Cβ–N interactions, favoring Δ²-pyrazoline formation despite competing pathways .
  • Experimental Validation : Vary substituents (e.g., nitro vs. methoxy groups) and monitor product ratios via HPLC .

Q. How can data contradictions between theoretical predictions and experimental outcomes be resolved in studies involving this compound?

  • Example : MEDT calculations may predict predominant Δ²-pyrazoline formation, but experimental results show spontaneous CHCl₃ elimination to pyrazole systems.
  • Resolution :

  • Kinetic vs. Thermodynamic Control : Perform time-resolved NMR to detect transient intermediates .
  • Solvent Effects : Test stability in polar vs. non-polar solvents (e.g., DCM vs. toluene) .

Q. What strategies optimize the stability of this compound derivatives in catalytic applications?

  • Approaches :

  • Protection/Deprotection : Use Boc or Fmoc groups to shield the amine during metal-catalyzed coupling reactions .
  • Ligand Design : Incorporate sterically hindered ligands (e.g., salicylaldimines) to prevent racemization in Rh-catalyzed systems .
  • Storage : Store as hydrochloride salts at –20°C under argon to minimize degradation .

Q. How does enantiomeric purity impact biological activity in chiral analogs of this compound?

  • Case Study : Compare R- and S-enantiomers in receptor-binding assays (e.g., GPCRs). For example, (R)-enantiomers of ethylamine analogs show 10-fold higher affinity due to optimal spatial alignment with hydrophobic binding pockets .
  • Method : Use enantiomerically pure batches (>99% ee) and validate via circular dichroism (CD) spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.